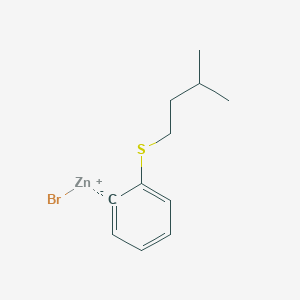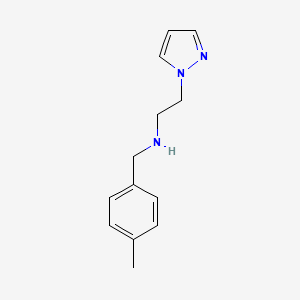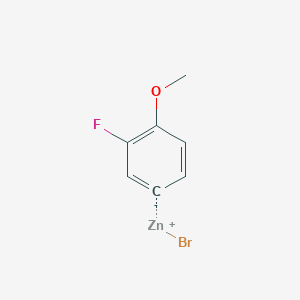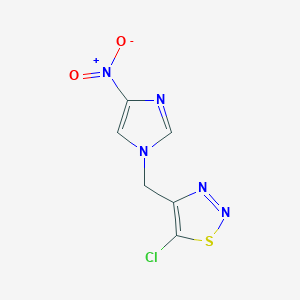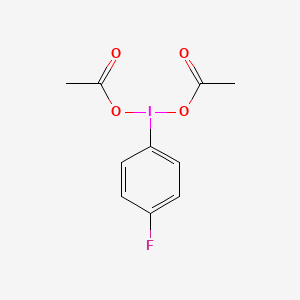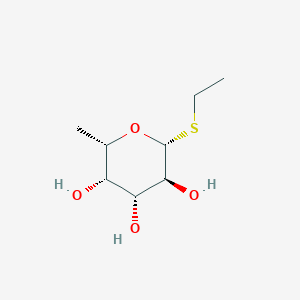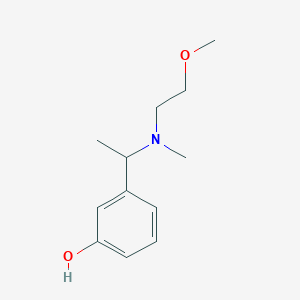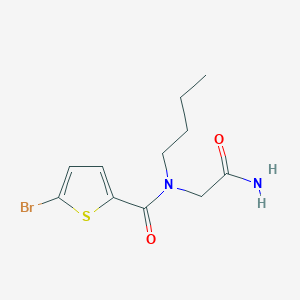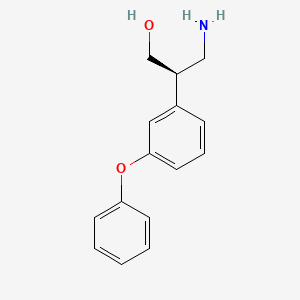![molecular formula C12H15BrOZn B14899186 3-[(Cyclopentyloxy)methyl]phenylZinc bromide](/img/structure/B14899186.png)
3-[(Cyclopentyloxy)methyl]phenylZinc bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(cyclopentyloxy)methyl]phenylzinc bromide, 0.25 M in tetrahydrofuran (THF), is an organozinc compound widely used in organic synthesis. This compound is known for its reactivity and versatility in various chemical reactions, making it a valuable reagent in both academic and industrial research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(cyclopentyloxy)methyl]phenylzinc bromide typically involves the reaction of 3-[(cyclopentyloxy)methyl]bromobenzene with zinc in the presence of a suitable solvent like THF. The reaction is carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction scheme is as follows:
3-[(cyclopentyloxy)methyl]bromobenzene+Zn→3-[(cyclopentyloxy)methyl]phenylzinc bromide
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves precise control of reaction parameters such as temperature, pressure, and reactant concentrations.
Análisis De Reacciones Químicas
Types of Reactions
3-[(cyclopentyloxy)methyl]phenylzinc bromide undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the zinc-bromide bond is replaced by other nucleophiles.
Coupling Reactions: It is commonly used in cross-coupling reactions, such as the Negishi coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include halides, amines, and alcohols.
Catalysts: Palladium or nickel catalysts are often used in coupling reactions to facilitate the formation of carbon-carbon bonds.
Major Products
The major products formed from these reactions depend on the specific reactants and conditions used. For example, in a Negishi coupling reaction, the product would be a biaryl compound.
Aplicaciones Científicas De Investigación
3-[(cyclopentyloxy)methyl]phenylzinc bromide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis to form complex molecules.
Biology: It can be used to modify biomolecules for studying biological processes.
Medicine: It is involved in the synthesis of pharmaceutical intermediates.
Industry: It is used in the production of fine chemicals and materials.
Mecanismo De Acción
The mechanism by which 3-[(cyclopentyloxy)methyl]phenylzinc bromide exerts its effects involves the formation of a reactive organozinc intermediate. This intermediate can undergo various transformations, such as oxidative addition and transmetalation, to form new chemical bonds. The molecular targets and pathways involved depend on the specific reaction and conditions used.
Comparación Con Compuestos Similares
Similar Compounds
- Phenylzinc bromide
- Cyclopropylzinc bromide
- Benzylzinc bromide
Uniqueness
3-[(cyclopentyloxy)methyl]phenylzinc bromide is unique due to the presence of the cyclopentyloxy group, which imparts specific reactivity and selectivity in chemical reactions. This makes it a valuable reagent for synthesizing complex molecules that are difficult to obtain using other organozinc compounds.
Propiedades
Fórmula molecular |
C12H15BrOZn |
|---|---|
Peso molecular |
320.5 g/mol |
Nombre IUPAC |
bromozinc(1+);cyclopentyloxymethylbenzene |
InChI |
InChI=1S/C12H15O.BrH.Zn/c1-2-6-11(7-3-1)10-13-12-8-4-5-9-12;;/h1-2,6-7,12H,4-5,8-10H2;1H;/q-1;;+2/p-1 |
Clave InChI |
CBLKZTFJRKSPFN-UHFFFAOYSA-M |
SMILES canónico |
C1CCC(C1)OCC2=CC=C[C-]=C2.[Zn+]Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


